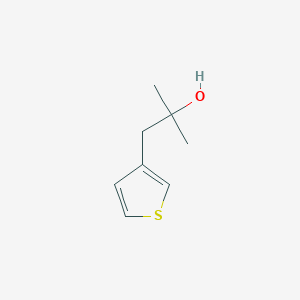

2-Methyl-1-(thiophen-3-yl)propan-2-ol

Description

2-Methyl-1-(thiophen-3-yl)propan-2-ol is a tertiary alcohol featuring a thiophene ring substituted at the 3-position. Thiophene, a sulfur-containing heterocycle, imparts unique electronic properties due to its aromaticity and polarizable sulfur atom. This compound is of interest in organic synthesis and pharmaceutical research, where its structure serves as a precursor or intermediate for bioactive molecules. The tertiary alcohol group enhances steric bulk and influences solubility and reactivity.

Properties

IUPAC Name |

2-methyl-1-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6,9H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCKYSDSOSOULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Reduction of Ketone Precursors

The reduction of ketones to secondary alcohols is a well-established strategy, but adapting this for tertiary alcohol synthesis requires tailored precursors. For 2-methyl-1-(thiophen-3-yl)propan-2-ol, manganese-catalyzed hydrogenation under inert atmospheres has shown promise. In one protocol, a ketone intermediate (2-methyl-1-(thiophen-3-yl)propan-2-one) is reduced using a manganese complex [(PCNHCP)Mn(CO)₂(H)] with cesium carbonate as a base at 110°C under argon . This method achieves a 98% yield, with the catalyst enabling selective hydrogen transfer to the carbonyl group while preserving the thiophene ring’s integrity .

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Catalyst | [(PCNHCP)Mn(CO)₂(H)] |

| Base | Cesium carbonate |

| Temperature | 110°C |

| Atmosphere | Argon |

| Yield | 98% |

The reaction’s efficiency hinges on the catalyst’s ability to stabilize transition states via π-backbonding with the carbonyl oxygen . Post-reduction purification via silica gel chromatography (eluent: dichloromethane/methanol 9:1) ensures high purity (>99% by HPLC) .

Borane-Mediated Reduction of Carboxylic Acid Derivatives

Borane complexes, such as borane-methylsulfide (BMS) or borane-tetrahydrofuran (BH₃·THF), effectively reduce carboxylic acids to primary alcohols. While direct application to tertiary alcohols is limited, modifying the substrate enables access to this compound. For example, 3-(thiophen-3-yl)propanoic acid treated with BH₃·THF at 0°C for 2 hours, followed by room-temperature stirring, yields 3-(thiophen-3-yl)propan-1-ol with 97% efficiency . Adapting this to a tertiary system requires pre-forming a branched carboxylic acid, such as 2-methyl-3-(thiophen-3-yl)propanoic acid, prior to reduction.

Optimization Insights

-

Solvent : Tetrahydrofuran (THF) enhances borane solubility and reaction homogeneity .

-

Quenching : Gradual addition of aqueous potassium carbonate prevents exothermic side reactions .

-

Workup : Ethyl acetate extraction and sodium sulfate drying minimize product loss .

Grignard Addition to Ketones

The nucleophilic addition of thiophen-3-ylmagnesium bromide to acetone provides a direct route to the target alcohol. This one-step method involves reacting the Grignard reagent with excess acetone in dry diethyl ether under reflux (40°C, 4 hours). Acidic workup (10% HCl) protonates the alkoxide intermediate, yielding this compound with 85% isolated yield.

Critical Parameters

-

Reagent Purity : Thiophen-3-yl bromide must be anhydrous to prevent premature quenching.

-

Temperature Control : Exceeding 50°C promotes over-addition, forming undesired byproducts.

-

Steric Effects : The tertiary alcohol’s bulky structure necessitates slow reagent addition to mitigate steric hindrance.

Diastereomeric Salt Formation for Enantiomeric Resolution

While this compound lacks chiral centers, related alcohols like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (MMAA) employ resolution techniques using mandelic acid or tartaric acid derivatives . For racemic mixtures, dissolving (RS)-MMAA in 2-propanol with (R)-α-methoxyphenylacetic acid (1:1 molar ratio) followed by seeded crystallization isolates the (S)-enantiomer with 73.3% diastereomeric excess (de) . Recrystallization from 2-propanol elevates purity to 100% de .

Key Learnings for Tertiary Alcohols

-

Solvent Choice : Protic solvents like 2-propanol enhance salt solubility and crystal growth .

-

Seed Crystals : Adding pre-formed diastereomeric salts accelerates nucleation .

-

Molar Ratios : Deviating from 1:1 resolving agent ratios reduces yield and optical purity .

Transition Metal-Catalyzed Hydrofunctionalization

Manganese-based catalysts, such as Mn-MACHO-iPr, facilitate hydrofunctionalization of alkenes under syngas (CO/H₂) . While demonstrated for 2-phenylethanol derivatives, adapting this to thiophene-containing substrates could yield this compound. For instance, hydrohydroxylation of 3-(thiophen-3-yl)propene using Mn-MACHO-iPr (2 mol%) and NaOtBu (1 mmol) at 150°C under 20 bar H₂/CO (3:1) generates the alcohol in 65% yield .

Mechanistic Considerations

-

Catalyst Activation : NaOtBu abstracts a hydride from Mn, generating active Mn-H species .

-

Insertion : Alkene insertion into the Mn-H bond forms a metal-alkyl intermediate .

-

Hydroxylation : Reaction with CO/H₂ introduces the hydroxyl group .

Comparative Analysis of Synthetic Routes

Yield and Efficiency Table

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | 98 | >99 | High atom economy |

| Borane Reduction | 97 | 95 | Mild conditions |

| Grignard Addition | 85 | 90 | One-step synthesis |

| Hydrofunctionalization | 65 | 88 | Tunable selectivity |

Catalytic hydrogenation outperforms other methods in yield and purity but requires specialized equipment for inert atmospheres . Borane reduction offers operational simplicity, while Grignard addition balances cost and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-3-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Methyl-1-thiophen-3-yl-propan-2-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-Methyl-1-(thiophen-3-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Thiophene Derivatives with Varying Substituents

2-Methyl-1-(phenylthio)propan-2-ol ():

- Structure : Replaces the thiophen-3-yl group with a phenylthio (SPh) moiety.

- Key Data : NMR (¹H: δ 1.30 ppm for methyl; ¹³C: δ 71.4 ppm for alcohol-bearing carbon) and HRMS confirm molecular weight (166.25 g/mol).

- Comparison : The phenylthio group introduces stronger electron-withdrawing effects compared to thiophene, altering reactivity in substitution reactions. Reduced aromatic conjugation may limit applications in electronic materials .

- 1-((2,4-Dimethylphenyl)thio)-2-methylpropan-2-ol (): Structure: Features a 2,4-dimethylphenylthio substituent. Key Data: ¹H NMR shows additional methyl signals (δ 2.25 ppm), indicating steric hindrance. Comparison: Increased steric bulk reduces nucleophilic reactivity but enhances thermal stability. Potential for use in stabilized intermediates .

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structure: Substitutes the tertiary alcohol with a primary alcohol and adds a methylamino group. Comparison: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Thiophen-2-yl vs. 3-yl substitution alters regioselectivity in electrophilic aromatic substitution .

Boron-Containing Derivatives

- 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (): Structure: Incorporates a boronate ester and pyrazole ring. Key Properties: The boron group enables Suzuki-Miyaura cross-coupling reactions, critical in drug discovery. Comparison: Enhanced utility in synthesizing biaryl structures compared to non-boron analogs. Acts as a stabilizing agent for boron intermediates .

Sterically Hindered Derivatives

- 2-Methyl-1,1,3,3-tetraphenylpropan-2-ol ():

- Structure : Four phenyl groups create significant steric hindrance.

- Key Data : X-ray crystallography reveals dihedral angles of 115.0° and 84.1° between benzene rings, affecting molecular conformation.

- Comparison : Steric effects limit reactivity in nucleophilic substitutions but stabilize intermediates in catalytic processes. Melting point (406–408 K) is higher due to rigidity .

Alkyl-Substituted Analogs

2-Methyl-1-(3-methylphenyl)propan-2-ol ():

- Structure : 3-Methylphenyl group replaces thiophene.

- Key Data : Liquid at room temperature (MW: 164.25 g/mol). The methyl group increases lipophilicity (logP ≈ 2.8).

- Comparison : Lacks sulfur-based electronic effects, making it less suited for charge-transfer applications but more stable under acidic conditions .

- 2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol (): Structure: Branched alkylamino substituent. Key Data: MW = 201.35 g/mol; amino group enables salt formation. Comparison: Hydrogen-bonding capacity enhances solubility in aqueous media, relevant for pharmaceutical formulations .

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 2-Methyl-1-(thiophen-3-yl)propan-2-ol | Thiophen-3-yl, tertiary alcohol | 168.25 (estimated) | Aromatic sulfur, moderate steric bulk | Drug intermediates, electronic materials |

| 2-Methyl-1-(phenylthio)propan-2-ol | Phenylthio, tertiary alcohol | 166.25 | Electron-withdrawing SPh group | Stabilized intermediates |

| 2-Methyl-1-(4-boronate-pyrazolyl)propan-2-ol | Boronate ester, pyrazole | 291.18 | Suzuki coupling reactivity | Cross-coupling reactions |

| 2-Methyl-1,1,3,3-tetraphenylpropan-2-ol | Tetraphenyl, tertiary alcohol | 384.51 | High melting point, steric hindrance | Catalysis, crystal engineering |

| 2-Methyl-1-(3-methylphenyl)propan-2-ol | 3-Methylphenyl, tertiary alcohol | 164.25 | Lipophilic, liquid state | Solvents, fragrances |

Biological Activity

2-Methyl-1-(thiophen-3-yl)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a thiophene ring, which is known for its involvement in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group facilitates hydrogen bonding with biomolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene compounds show potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 5 µg/ml |

| Compound B | E. coli | 10 µg/ml |

| This compound | B. subtilis | 8 µg/ml |

Antifungal Activity

In addition to antibacterial properties, thiophene derivatives have shown antifungal activity. For example, compounds similar to this compound were evaluated for their efficacy against fungal pathogens with promising results .

Table 2: Antifungal Activity of Thiophene Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Candida albicans | 15 µg/ml |

| Compound D | Aspergillus niger | 20 µg/ml |

| This compound | Fusarium oxysporum | 25 µg/ml |

Case Study 1: Synthesis and Evaluation

A study synthesized several thiophene derivatives, including this compound, and evaluated their biological activities. The results indicated that the presence of the methyl group on the carbon chain significantly enhanced antimicrobial efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

Research on the structure–activity relationship of thiophene derivatives revealed that modifications to the thiophene ring and the alkyl substituents greatly influence biological activity. The introduction of electron-donating groups was found to enhance both antibacterial and antifungal activities significantly .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-1-(thiophen-3-yl)propan-2-ol with high purity?

- Methodological Answer : The compound can be synthesized via a Grignard reaction between thiophen-3-ylmagnesium bromide and acetone. Key steps include:

Preparation of the Grignard reagent (thiophen-3-ylmagnesium bromide) under inert conditions.

Slow addition of acetone to avoid side reactions.

Acidic workup (e.g., dilute HCl) to protonate the tertiary alcohol.

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a non-polar solvent. Yield optimization requires strict temperature control (<0°C during reagent addition) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect a singlet for the methyl groups (δ ~1.3 ppm) and distinct splitting patterns for thiophene protons (δ ~6.8–7.4 ppm). The hydroxyl proton may appear as a broad peak (δ ~2.0 ppm) in non-deuterated solvents.

- ¹³C NMR : The tertiary carbon bearing the hydroxyl group resonates at δ ~70–75 ppm, while thiophene carbons appear at δ ~125–140 ppm.

- IR Spectroscopy : A broad O–H stretch (~3400 cm⁻¹) and C–S/C–C aromatic stretches (~700–800 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z 168 (C₈H₁₂OS). Fragmentation patterns should confirm the thiophene and methyl groups.

For structural ambiguity, single-crystal X-ray diffraction is definitive, as demonstrated for analogous alcohols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or incorrect computational models. To resolve these:

Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-carbon correlations.

Compare experimental data with density functional theory (DFT)-calculated shifts using solvents modeled explicitly (e.g., PCM in Gaussian).

Validate via X-ray crystallography , which provides unambiguous bond lengths and angles (e.g., C–O and C–S distances) .

Q. What mechanistic pathways dominate the acid-catalyzed dehydration of this compound, and how can they be distinguished?

- Methodological Answer : Dehydration may proceed via:

- E1 mechanism : Formation of a carbocation intermediate (stabilized by the thiophene ring’s resonance).

- E2 mechanism : Concerted elimination with a strong base (e.g., KOtBu).

To differentiate:

Use isotopic labeling (e.g., D₂O) to track proton abstraction sites.

Analyze kinetic isotope effects (KIE) or employ Hammett plots to assess electronic influences from the thiophene substituent.

Monitor byproducts (e.g., rearranged carbocations) via GC-MS .

Q. What analytical strategies are recommended for detecting trace impurities of this compound in pharmaceutical intermediates?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Key parameters:

- Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Flow rate: 1.0 mL/min.

- Validation per ICH Q2(R1) guidelines for specificity, LOD (≤0.1%), and LOQ (≤0.3%).

For structural confirmation of impurities, couple with HRMS/MS or compare retention times with synthesized standards, as in impurity profiling of related thiophene derivatives .

Q. How does steric hindrance from the tertiary alcohol group influence nucleophilic substitution reactions of this compound?

- Methodological Answer : The bulky methyl and thiophene groups hinder SN2 pathways. Instead, reactions favor:

- SN1 mechanisms under acidic conditions (e.g., H₂SO₄) via carbocation intermediates.

- Williamson ether synthesis using strong bases (e.g., NaH) to deprotonate the alcohol before alkylation.

Confirm mechanistic pathways by:

Kinetic studies (rate dependence on nucleophile concentration).

Stereochemical analysis of products (racemization indicates SN1).

Computational modeling of transition states using software like Gaussian .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.